Resorcine blue

Description

Historical Trajectories of Resorcine Blue in Chemical Sciences

The history of this compound is intrinsically linked to its precursor, resorcinol (B1680541). Resorcinol (benzene-1,3-diol) was first prepared by the Austrian chemist Heinrich Hlasiwetz and his contemporary Ludwig Barth in 1864. wikipedia.org This discovery paved the way for the synthesis of a wide range of derivatives, including various dyes.

One of the earliest compounds known as this compound, also called Lacmoid, is formed through the reaction of resorcinol with sodium nitrite (B80452). wikipedia.org, sciencemadness.org This water-soluble blue dye, which turns red in the presence of acids, was historically used as a pH indicator. wikipedia.org, sciencemadness.org Another related dye, known as Fluorescent Resorcin Blue, is a tetrabromresorufin, derived from resazurin (B115843), which itself is obtained by the action of nitrous acid on resorcinol. wikipedia.org, atamanchemicals.com, bionity.com

Initially, the primary applications of this compound were in analytical chemistry as an acid-base indicator and as a direct dye for materials like wool and silk fibers due to its distinct color properties. smolecule.com, mfa.org Its use as a staining agent in early biochemical and botanical studies also marked its entry into biological research. smolecule.com

Evolution of Scientific Understanding of this compound Functionality

The scientific understanding of this compound has evolved significantly from its initial characterization as a simple colorimetric pH indicator. Early knowledge was largely empirical, focused on its distinct color change from red at pH 4.4 to blue at pH 6.4 in an ethanol (B145695) solution. smolecule.com, mfa.org

Over time, research has revealed a more complex picture of its structure and function. The term "this compound" has been associated with different molecular formulas, including C₁₂H₆Br₄N₂O₃ for the brominated version and C₂₄H₁₅NO₇ for a salt form, indicating that the name may refer to a class of related phenoxazine-derived dyes rather than a single compound. The structure of Fluorescent Resorcin Blue has been identified as a tetrabromresorufin. wikipedia.org, bionity.com

The functional understanding has also deepened. Initially used for its color, the mechanism is now understood to involve its interaction with various molecular targets. In biological contexts, it can bind to specific proteins and nucleic acids, which allows for the visualization of cellular structures. Studies have shown that its binding to proteins can be pH-dependent, which influences its effectiveness as a stain. smolecule.com Unlike structurally related compounds such as resazurin, which is a redox indicator, this compound is generally not reactive in redox systems. This lack of redox activity, combined with enhanced lightfastness from bromination in some variants, makes it particularly suitable for long-term staining applications.

Contemporary Research Paradigms and Unresolved Challenges

Modern research continues to explore the synthesis and application of resorcinol-derived compounds, though direct research on this compound itself is less extensive than on its precursors like resorcinol-formaldehyde gels. nih.gov, mdpi.com Contemporary synthesis methods for related dyes often involve diazotization and coupling reactions to form azo compounds. , nih.gov Electrochemical polymerization represents a more novel, solvent-free approach for creating derivatives from resorcinol.

Despite its long history, several challenges and unresolved questions remain in the chemistry of this compound and related phenolic compounds:

Structural Ambiguity: The precise structure of the dye produced by the traditional resorcinol-nitrite reaction (Lacmoid) and its relationship to other compounds referred to as "this compound" requires further clarification.

Poor Solubility: A significant limitation is its poor solubility in aqueous media, which often requires the use of organic co-solvents like ethanol or methanol (B129727) for its application.

Complex Interactions: The interactions between phenolic compounds and proteins can be complex, involving both noncovalent and covalent bonds that occur concurrently and influence each other. researchgate.net The resulting products are often difficult to identify and characterize analytically, which presents a challenge in understanding its staining mechanisms at a molecular level. researchgate.net

Synthesis Complexity: The synthesis of specific, high-purity this compound derivatives can be complex. For example, controlling the bromination pattern is critical for its lignin-binding functionality. Furthermore, the formation of C-C linked organic cages from precursors often results in low yields due to competing linear polymerization reactions. nih.gov

Future research may focus on addressing these limitations through structural modifications to improve solubility and the development of more controlled and efficient synthesis routes.

Significance of this compound in Fundamental Chemical and Biological Inquiry

This compound holds significance as a functional tool in both chemical and biological research. Its primary roles stem from its properties as a dye and indicator.

In Chemical Inquiry:

pH Indicator: Its fundamental and historical use is as an acid-base indicator, providing a clear visual reference for pH changes within a specific range. , smolecule.com, mfa.org

Analytical Reagent: It has been utilized in spectrophotometric methods, for instance, in the determination of fluoride (B91410) in water through the formation of an aluminum-resorcin blue complex.

In Biological Inquiry:

Histological Stain: It is particularly valuable in botany as a metachromatic stain, used with reagents like ferric chloride to differentiate between lignified and non-lignified plant tissues.

Protein Staining: The compound is employed in biochemical assays for staining and visualizing proteins in techniques like gel electrophoresis. , smolecule.com

The significance of this compound is further highlighted when compared to structurally similar compounds.

| Compound | Structural/Functional Difference | Primary Application |

|---|---|---|

| Resazurin | Lacks bromine atoms and contains an additional oxygen, forming a redox-sensitive structure. It is reduced by metabolically active cells. wikipedia.org | Used as a vital redox indicator in cell viability assays (e.g., Alamar Blue). , wikipedia.org |

| Resorufin (B1680543) | The highly fluorescent, pink-colored reduction product of resazurin. wikipedia.org | Used for fluorometric detection in various biological assays. wikipedia.org |

| This compound | Non-reactive in redox systems. Brominated versions exhibit enhanced lightfastness. | Used for long-term histological staining and as a pH indicator. |

This comparison underscores this compound's unique role in applications where stability and a lack of redox interference are paramount.

Data Tables

| Property | Value/Description | Reference |

|---|---|---|

| Appearance | Dark brown powder or dark violet, flaky crystals. | , smolecule.com |

| Molecular Formula | Reported variously as C₁₂H₆Br₄N₂O₃, C₂₄H₁₅NO₇, or C₂₄H₁₆N₂O₆ depending on the specific derivative and salt form. | , chembk.com |

| pH Indicator Range | Red at pH 4.4 to Blue at pH 6.4 (in 0.2% ethanol solution). | , smolecule.com, mfa.org |

| Solubility | Soluble in ethanol, ether, acetone, phenol, and glacial acetic acid. Slightly soluble in water. | , smolecule.com, mfa.org |

| Application Area | Description | Reference |

|---|---|---|

| pH Indicator | Used in analytical chemistry for titrations and other applications requiring pH monitoring. | smolecule.com, mfa.org |

| Histology & Botany | Serves as a metachromatic stain to differentiate lignified and non-lignified plant tissues. | |

| Biochemical Assays | Employed for staining and visualization of proteins in techniques like gel electrophoresis. | , smolecule.com |

| Industrial Dyeing | Used as a direct dye for textiles (wool, silk) and paper due to its high affinity for cellulose. | , smolecule.com |

| Environmental Monitoring | Utilized in methods for the spectrophotometric determination of fluoride in water. |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

azanium;2,4,6,8-tetrabromo-7-oxophenoxazin-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br4NO3.H3N/c13-3-1-5-11(7(15)9(3)18)20-12-6(17-5)2-4(14)10(19)8(12)16;/h1-2,18H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPQQBZXXZWDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Resorcine blue is a dark brown powder. Lustrous dark-violet crystalline scales. Soluble in alcohol, ether, acetone, phenol and glacial acetic acid. Used as an indicator in analytical chemistry. | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

87495-30-5, 1787-53-7 | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcine blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087495305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcine blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESORCINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2JW3B998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of Resorcine Blue

Elucidation of Resorcine Blue Synthetic Pathways and Reaction Mechanisms

The formation of this compound can be achieved through several synthetic routes, each employing distinct reaction mechanisms to construct the core phenoxazine (B87303) structure.

Electrophilic Aromatic Substitution Approaches

A primary method for synthesizing this compound involves the electrophilic aromatic substitution of resorcinol (B1680541). In this approach, the aromatic ring of resorcinol, activated by its hydroxyl groups, is susceptible to attack by an electrophile. chandra-asri.com Bromination is a key example of this approach, where molecular bromine (Br₂) or an equivalent bromine source is used to substitute hydrogen atoms on the resorcinol ring. This reaction is typically carried out in a polar protic solvent like acetic acid to control the reaction rate. The mechanism involves the electrophilic attack of bromine on the activated positions of the resorcinol ring.

Another electrophilic aromatic substitution strategy involves diazotization and coupling reactions. This process begins with the diazotization of an aromatic amine, such as sulfanilic acid, using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This salt then acts as an electrophile and couples with resorcinol under weakly alkaline conditions.

Nitration and Reduction Strategies

Nitration followed by reduction presents an alternative pathway to this compound. smolecule.com This method begins with the nitration of resorcinol, which introduces nitro groups onto the resorcinol structure. smolecule.comwikipedia.org This is typically achieved using concentrated nitric acid, often in the presence of sulfuric acid. wikipedia.org The resulting nitro-substituted resorcinol can then undergo reduction reactions to form amino derivatives, which can further react to form the this compound structure. smolecule.commsu.edu

A specific example involves the reaction of resorcinol with sodium nitrite to form a water-soluble blue dye known as Lacmoid. wikipedia.orgwikipedia.org This substance exhibits indicator properties, turning red in the presence of acids. wikipedia.org

Condensation Reactions with Resorcinol Precursors

Condensation reactions are fundamental to another class of synthetic methods for producing this compound and related structures. Resorcinol can condense with aldehydes, such as formaldehyde (B43269), in the presence of an acid catalyst like hydrochloric acid to form methylene (B1212753) diresorcin. smolecule.comwikipedia.orgwikipedia.org Similarly, reaction with chloral (B1216628) hydrate (B1144303) in the presence of potassium bisulfate yields the lactone of tetra-oxydiphenyl methane (B114726) carboxylic acid. wikipedia.org The synthesis of resorcin wikipedia.orgarenes, macrocyclic compounds, is achieved through the acid-catalyzed condensation of resorcinol with various aldehydes. acs.orgresearchgate.net

Optimized Laboratory and Scalable Preparative Protocols

Optimization of synthetic protocols is crucial for maximizing yield and purity. Key parameters that are often controlled include reaction temperature, pH, and stoichiometry. For instance, in the diazotization and coupling method, maintaining a temperature below 8°C during diazotization and a pH of 7-8 during coupling is important. In bromination reactions, controlling the temperature between 20-40°C helps in achieving selective substitution.

For industrial-scale production, these reactions are performed in reactors with precise control over the addition rate of reagents. Purification techniques such as crystallization and filtration are then employed to obtain a commercial-grade product. The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC).

Advanced Purification and Isolation Techniques for this compound Components

Crude this compound is often a mixture of compounds, necessitating advanced purification and isolation techniques. illumina-chemie.org Common methods include recrystallization and column chromatography. Recrystallization from a suitable solvent is a widely used technique to purify the solid product. google.com The choice of solvent is critical; for instance, crude resorcinol can be purified by recrystallization from a mixture of an aromatic hydrocarbon (like benzene (B151609) or toluene) and water. google.com

For separating complex mixtures, chromatographic techniques are employed. mcconline.org.in High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and analysis of this compound components. pom.go.id Thin-layer chromatography (TLC) can also be used to monitor the purity of the fractions collected during column chromatography. In some cases, separation can be achieved by exploiting the differential solubility of the components in acidic or basic solutions, followed by filtration. mcconline.org.in

Structural Elucidation and Purity Assessment Methodologies

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and analytical methods.

Spectroscopic techniques are central to structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is essential for determining the molecule's carbon-hydrogen framework. core.ac.ukdlr.de

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic (C-C) bonds. pom.go.id

Ultraviolet-Visible (UV-Vis) spectroscopy helps in confirming the chromophoric system responsible for the compound's color.

Purity assessment is performed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC) , particularly with a photodiode array (PDA) detector, is a standard method for determining the purity of this compound by separating it from any impurities. pom.go.id

Thin-Layer Chromatography (TLC) offers a simpler and quicker method for a qualitative assessment of purity. pom.go.id

Differential Scanning Calorimetry (DSC) can be used to determine the purity and melting point of the compound. pom.go.id

The following tables summarize the key synthetic reactions and analytical methods discussed:

Table 1: Synthetic Methodologies for this compound

| Synthetic Approach | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Resorcinol, Bromine, Acetic Acid | Bromination | |

| Diazotization and Coupling | Sulfanilic Acid, Sodium Nitrite, Resorcinol | Electrophilic Aromatic Substitution | |

| Nitration and Reduction | Resorcinol, Nitric Acid, Sulfuric Acid | Nitration, Reduction | smolecule.comwikipedia.org |

Table 2: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | dlr.de |

| Fourier-Transform Infrared (FTIR) | Functional Group Identification | pom.go.id |

| UV-Visible Spectroscopy (UV-Vis) | Chromophore Confirmation | |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Separation | pom.go.id |

| Thin-Layer Chromatography (TLC) | Purity Monitoring | pom.go.id |

Chromatographic Separation and Analysis (e.g., TLC, HPLC)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly valuable methods.

Thin-Layer Chromatography (TLC): TLC is a straightforward and rapid method for separating components in a mixture. getty.eduiitg.ac.in In the analysis of compounds like this compound, a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material (the stationary phase), is used. iitg.ac.inlibretexts.org Common stationary phases include silica (B1680970) gel or alumina. libretexts.orgcolumn-chromatography.com The separation is based on the differential partitioning of the sample components between the stationary phase and a liquid mobile phase. kau.edu.sa

For separating closely related isomers like resorcinol and catechol, which are precursors to resorcinol-based dyes, TLC with a silica gel stationary phase is effective. column-chromatography.com The choice of the mobile phase is crucial and depends on the polarity of the compounds being separated. The separated spots can be visualized, and their retention factor (Rf) values, which are the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for identification purposes. iitg.ac.inlibretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and is suitable for quantification. For compounds with chromophoric properties like this compound, HPLC with a UV-Vis detector is a widely used method for quantification. In HPLC, the sample mixture is passed through a column packed with a stationary phase, and the separation is achieved by a liquid mobile phase under high pressure. column-chromatography.com The choice of stationary phase material, such as silica gel or alumina, and the composition of the mobile phase are critical for achieving effective separation. column-chromatography.com

The following table summarizes the key aspects of chromatographic techniques used for the analysis of this compound and related compounds:

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel, Alumina column-chromatography.com | Solvent or solvent mixture | Visual (for colored compounds), UV light libretexts.org | Separation, Identification (Rf value) iitg.ac.in |

| High-Performance Liquid Chromatography (HPLC) | Silica gel, Alumina column-chromatography.com | Solvent or solvent mixture | UV-Vis Detector | Separation, Quantification |

Spectroscopic Characterization Techniques (e.g., UV-Vis, FTIR, NMR, MS)

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound. banglajol.info These methods provide detailed information about the compound's electronic transitions, functional groups, and molecular weight.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. ekb.eg This technique is particularly useful for chromophoric compounds like this compound. The UV-Vis spectrum of a compound reveals its maximum absorption wavelength (λmax), which is characteristic of its electronic structure. For instance, resorcinol, a precursor, has a primary absorption peak around 278 nm. ekb.eg The formation of more complex structures, such as resorcinol-formaldehyde aerogels, can lead to shifts in this absorption. ekb.eg In the case of this compound, its vibrant color suggests strong absorption in the visible region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ukm.my The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For example, the FTIR spectrum of resorcinol-based structures would be expected to show characteristic peaks for O-H (hydroxyl) stretching and C=C stretching from the aromatic ring. ekb.egresearchgate.net Analysis of the FTIR spectrum of this compound would help confirm the presence of its phenoxazine core and other functional groups.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. ukm.my High-resolution mass spectrometry (HRMS) can provide very precise mass measurements, which aids in confirming the molecular formula. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been used to characterize the structure of complex resins derived from resorcinol. scribd.com

The following table summarizes the key spectroscopic data that can be obtained for this compound and its precursors:

| Technique | Information Obtained | Example Data (for related compounds) |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions (λmax) | Resorcinol: ~278 nm ekb.eg |

| FTIR Spectroscopy | Functional groups | Resorcinol-formaldehyde aerogels show bands for -OH groups. researchgate.net |

| NMR Spectroscopy | Molecular structure (¹H, ¹³C) | ¹³C NMR used to identify oligomers in resorcinol resins. scribd.com |

| Mass Spectrometry | Molecular weight, Molecular formula | MALDI-TOF MS used to identify fragmentation patterns in phenol-resorcinol-formaldehyde resins. scribd.com |

Physicochemical Mechanisms and Theoretical Frameworks of Resorcine Blue

Molecular and Electronic Structure Investigations

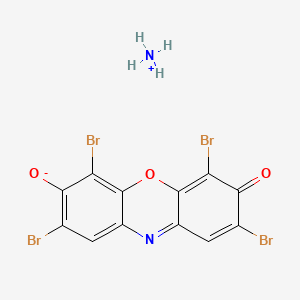

The distinct properties of Resorcine blue are fundamentally rooted in its molecular and electronic architecture. The compound is a synthetic, phenoxazine-derived dye, identified by the IUPAC name azanium;2,4,6,8-tetrabromo-7-oxophenoxazin-3-olate. smolecule.com Its structure is characterized by a core phenoxazin-3-one framework heavily substituted with four bromine atoms, which is typically found as an ammonium (B1175870) salt. ncats.io This specific molecular arrangement is responsible for its chemical behavior and intense coloration.

| Identifier | Value |

| IUPAC Name | azanium;2,4,6,8-tetrabromo-7-oxophenoxazin-3-olate smolecule.com |

| Molecular Formula | C₁₂H₆Br₄N₂O₃ smolecule.com |

| Molecular Weight | 545.8 g/mol smolecule.com |

| SMILES | C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.[NH4+] smolecule.com |

| InChI Key | FSPQQBZXXZWDPJ-UHFFFAOYSA-N smolecule.com |

The intense color of this compound arises from its extended conjugated π-electron system within the tetra-brominated phenoxazine (B87303) core, which acts as the molecule's primary chromophore. The presence of electron-withdrawing bromine atoms and the phenoxazine ring system creates electronic orbitals with energy gaps that correspond to the visible region of the electromagnetic spectrum. Absorption of light promotes electrons from a lower energy molecular orbital (such as the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO), resulting in the observed color.

The heavy bromination of the phenoxazine core is a critical structural feature that enhances the dye's stability and lightfastness when compared to non-brominated analogs like resazurin (B115843). The electronic transitions responsible for its color are sensitive to the molecule's chemical environment. This is analogous to other complex chromophoric systems, such as certain resorcinol-benzaldehyde oligomers, where a quinonic end group acts as a chromophore, exhibiting distinct visible absorptions that shift upon interaction with acids or amines. researchgate.net These shifts are due to changes in the electronic structure of the chromophore, which alters the energy of the electronic transitions.

While specific computational studies exclusively targeting this compound are not extensively documented in the literature, the physicochemical properties of its parent molecule, resorcinol (B1680541), and related structures have been thoroughly investigated using computational chemistry. These approaches provide a framework for understanding this compound.

Density Functional Theory (DFT) has been widely employed to gain mechanistic insights into reactions involving resorcinol. Studies have used DFT to investigate the thermodynamics and kinetics of oxidation pathways, calculating reaction energies of elementary steps and the energies of molecular orbitals to determine the most favorable reaction mechanisms. rsc.orgnih.gov For instance, DFT calculations on resorcinol oxidation have helped confirm that the process proceeds via a 1H⁺/1e⁻ transfer to form radicals that subsequently polymerize. rsc.org This type of analysis would be instrumental in modeling the electronic structure and reactivity of the more complex this compound molecule.

Molecular Dynamics (MD) simulations are another powerful tool used to study the conformational dynamics of resorcinol and its derivatives. nih.govresearchgate.net MD simulations can track the atomic positions over time, providing insights into conformational changes, such as the rotation of hydroxyl groups. nih.gov For this compound, MD simulations could be used to explore its flexibility, its interaction with solvent molecules, and the dynamics of its binding to substrates like proteins or nucleic acids. biorxiv.org By combining DFT with MD, researchers can create highly accurate models to predict the behavior of these molecules "on the fly," even for strained geometries and conformational transitions where standard DFT might fail. nih.gov

Chromophore Dynamics and Electronic Transitions

Mechanism of pH Indicating Behavior and Protonation Equilibria

This compound is well-established as an acid-base indicator, a function that stems directly from changes in its molecular structure in response to varying proton concentrations (pH). smolecule.com The concept of protonation equilibrium describes the balance between the protonated (acidic) and deprotonated (basic) forms of a molecule in a solution. fastercapital.com For this compound, this equilibrium shift results in a distinct and observable color change, making it valuable for determining the pH of a solution.

Spectroscopic analysis reveals the practical outcome of the protonation equilibria of this compound. In an ethanol (B145695) solution, it exhibits a clear color transition over a specific pH range. smolecule.commfa.org This change is a direct consequence of protonation or deprotonation altering the electronic structure of the phenoxazine chromophore, which in turn changes the wavelengths of light it absorbs. smolecule.com

| pH Condition | Observed Color | pH Range |

| Acidic | Red | 4.4 smolecule.commfa.org |

| Basic | Blue | 6.4 smolecule.commfa.org |

This pH-dependent behavior is also observed in related compounds. For example, Lacmoid, a similar blue dye derived from resorcinol, turns red in the presence of acids. wikipedia.org The underlying principle involves the modification of the conjugated system upon addition or removal of a proton, leading to a shift in the maximum absorption wavelength (λmax), a phenomenon known as halochromism.

These theoretical investigations have shown that phenols are predominantly carbon bases, with protonation often occurring on the aromatic ring in a position that allows for stabilization by the hydroxyl groups. nih.gov In the case of resorcinol, calculations indicated it is a particularly effective base because both oxygen atoms can participate in stabilizing the protonated form. nih.gov Applying such computational models to this compound would allow for the precise identification of the protonation sites on the phenoxazine ring or its functional groups. These models could calculate the relative energies of the different protonated and deprotonated states, thereby explaining the specific pH range over which the color transition occurs and providing a molecular-level picture of the acid-base equilibrium.

Spectroscopic Studies of pH-Dependent Changes

Intermolecular Interactions and Binding Mechanisms

The utility of this compound as a stain in biological and industrial applications is governed by its intermolecular interactions with various substrates. smolecule.com The molecule's structure, featuring a large aromatic system, bromine atoms, and charged groups, facilitates a range of non-covalent interactions.

Research indicates that this compound binds to macromolecules such as proteins, and this binding can be pH-dependent. smolecule.com This suggests that electrostatic interactions play a significant role. It is also employed as a stain for cellulosic materials and lignin, indicating an affinity for these biopolymers.

Detailed mechanistic studies on the binding of the parent compound, resorcinol, provide a strong model for these interactions. For instance, investigations into the binding of resorcinol with calf thymus DNA (ct-DNA) have been performed using spectroscopic and molecular docking techniques. nih.gov These studies revealed that the interaction is primarily driven by electrostatic forces between the hydroxyl groups of resorcinol and the phosphate (B84403) oxygen atoms on the DNA backbone. nih.gov The calculated binding constant (Kb) was found to be 1.56 × 10⁴ M⁻¹ at 298 K, and thermodynamic data confirmed that electrostatic forces were the major driving force. nih.gov

Given the structural similarities and the presence of charged and polar groups on this compound, it is highly probable that its binding to proteins and nucleic acids also involves significant electrostatic interactions and hydrogen bonding. nih.govbeilstein-journals.org The large, planar phenoxazine ring may also participate in π-π stacking interactions with aromatic residues in proteins or the bases in nucleic acids. The pH-dependence of its protein binding further supports the role of electrostatic interactions, as the protonation state of both the dye and the amino acid side chains on the protein surface would change with pH, modulating the strength of their attraction or repulsion. smolecule.com

Protein Binding Dynamics and pH Dependence

The interaction between Resorcinol Blue and proteins is a complex process governed by fundamental physicochemical principles, primarily electrostatic interactions and hydrogen bonding, which are highly sensitive to the ambient pH. Resorcinol Blue's utility as a protein stain is rooted in these pH-dependent binding dynamics. smolecule.commfa.org The molecule acts as an acid-base indicator, presenting a red color in a 0.2% ethanol solution at a pH of 4.4 and shifting to a blue color at a pH of 6.4. smolecule.com This color change is indicative of alterations in the dye's electronic structure and charge distribution, which in turn dictates its affinity for protein molecules.

The theoretical framework for this interaction is based on the amphoteric nature of proteins, which possess both acidic and basic functional groups. The net charge of a protein is determined by the pH of the solution relative to the protein's isoelectric point (pI).

Below the pI: The protein carries a net positive charge, facilitating electrostatic attraction with anionic (negatively charged) dye molecules.

Above the pI: The protein has a net negative charge, favoring binding with cationic (positively charged) dyes.

The binding of Resorcinol Blue is significantly influenced by the protonation state of its hydroxyl groups, a characteristic shared by its parent compound, resorcinol. For inhibitors in the resorcinol family, hydrogen bonding with protein residues, such as the conserved aspartate (D93) in Heat Shock Protein 90 (Hsp90), is pH-dependent because the inhibitor's hydroxyl group is titratable. nih.gov This means that the strength of the hydrogen bond, and thus the binding affinity, changes with pH. Spectrophotometric measurements can be used to determine the pKa value of the specific hydroxyl group involved in this critical interaction. nih.gov In some enzymatic interactions, the parent compound resorcinol can undergo oxidation to form a radical that binds covalently and irreversibly to the enzyme in a pH-dependent reaction. drugbank.comnih.gov

This pH-dependent binding mechanism stabilizes the dye-protein complex, making it observable in biochemical assays. smolecule.com The intensity of the staining is generally proportional to the number of dye molecules bound, which correlates with the amount of protein present.

| Indicator Property | pH | Color |

| Acidic Range | 4.4 | Red |

| Basic Range | 6.4 | Blue |

| Table 1: pH Indicator Properties of Resorcinol Blue in 0.2% Ethanol Solution. smolecule.com |

Complexation with Metal Ions and Other Substrates

Resorcinol Blue and its parent structure, resorcinol, demonstrate a significant capacity to act as ligands, forming stable complexes with a variety of metal ions and other chemical substrates. This reactivity is primarily due to the presence of electron-donating hydroxyl groups which can coordinate with electrophilic centers.

Complexation with Metal Ions:

The ability of resorcinol-based dyes to chelate metal ions is well-documented, particularly with transition metals. These interactions often result in the formation of intensely colored "lake" precipitates, a principle widely used in histology and analytical chemistry.

A prominent example is the use of iron-resorcin-fuchsin stains for the visualization of elastic fibers. roche.com In this method, resorcinol, a dye like basic fuchsin, and ferric chloride (FeCl₃) are combined. utah.edustainsfile.com The ferric ions act as a mordant, reacting with the resorcinol and dye to form a large, insoluble iron-resorcin-dye complex. roche.comstainsfile.com This complex is then presumed to attach to elastic fibers through van der Waals forces. stainsfile.com

Studies on related resorcinol-based azo dyes have demonstrated the formation of stable chelates with a range of divalent and trivalent transition metals, including Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), and Iron (Fe²⁺/Fe³⁺). researchgate.nettandfonline.comgoogle.comrevistaindustriatextila.ro The dye ligand typically coordinates with the metal ion through its available oxygen and nitrogen atoms. Spectroscopic and thermal analyses have been used to characterize these metal complexes, often revealing a 1:2 metal-to-ligand ratio with an octahedral geometry. researchgate.net

The stability of these metal complexes is a critical parameter and is often quantified by the stability constant (logβ). Research on 4-(4-nitrophenylazo) resorcinol, a related azo violet compound, has provided quantitative data on the stability of its complexes with several metal ions.

| Metal Ion | log K₁ | log K₂ | -ΔG (kJ/mol) | -ΔH (kJ/mol) | ΔS (J/mol·K) |

| Co(II) | 3.61 | 4.88 | 93.43 | 24.32 | 231.95 |

| Cu(II) | 3.79 | 5.52 | 96.09 | 30.64 | 219.63 |

| Zn(II) | 3.60 | 4.97 | 94.61 | 23.41 | 238.92 |

| Table 2: Stability constants (log K), and thermodynamic parameters for metal complexes of 4-(4-nitrophenylazo) resorcinol in a 75% ethanol-water mixture at 288K. The negative ΔG values indicate the spontaneity of complex formation, while the negative ΔH values show the exothermic nature of the chelation process. |

Complexation with Other Substrates:

Beyond metal ions, resorcinol readily undergoes condensation reactions with aldehydes. wikipedia.org For instance, in the presence of a catalytic amount of hydrochloric acid, it reacts with formaldehyde (B43269) to produce methylene (B1212753) diresorcin. wikipedia.org This reactivity makes resorcinol a key precursor in the synthesis of resorcinarene (B1253557) macrocycles and various resins.

Applications of Resorcine Blue in Analytical Chemistry Research

Development of Titrimetric Protocols for pH Determination

Resorcine blue, also known by the synonym Lacmoid, serves as an effective acid-base indicator in titrimetric analysis. smolecule.comchembk.com Its primary application in this area is for determining the endpoint of titrations involving strong acids and strong bases. mfa.orgtutorchase.com The perceptible color change of the indicator signals the point of neutralization. ubmg.ac.id

The functionality of this compound as a pH indicator is defined by its specific pH transition range. In an ethanol (B145695) solution, it displays a distinct color shift from red at pH 4.4 to blue at pH 6.4. mfa.orgchemicalbook.comchemicalbook.comlibretexts.org This change is sharp and easily visible, making it a reliable choice for manual titrations where visual endpoint detection is required. smolecule.commfa.org The preparation for use as an indicator typically involves creating a 0.2% solution in ethanol. smolecule.commfa.orglibretexts.org

| Property | Value/Description | Source(s) |

|---|---|---|

| pH Transition Range | 4.4 - 6.4 | chemicalbook.comchemicalbook.com |

| Color at Acidic pH (pH < 4.4) | Red / Orange-Red | libretexts.org |

| Color at Basic pH (pH > 6.4) | Blue / Violet | chemicalbook.com |

| Typical Solvent | Ethanol | smolecule.commfa.org |

Spectrophotometric and Colorimetric Methodologies

The distinct optical properties of this compound and its derivatives have been harnessed to develop methods for quantifying various chemical substances.

Fluoride (B91410): A significant application of this compound is in the spectrophotometric determination of fluoride ions in water samples. scirp.orgworldwidejournals.comscirp.org The method is typically indirect, based on the bleaching of a colored metal-Resorcine blue complex by fluoride. scirp.orgresearchgate.net In one established method, a colored complex is formed between aluminum and this compound. scirp.org When fluoride ions are introduced, they react with the aluminum-Resorcine blue complex, forming a colorless aluminum fluoride complex and releasing the free this compound ligand. scirp.orgscirp.org The decrease in absorbance of the solution, measured at a specific wavelength, is proportional to the concentration of fluoride.

Research has detailed a method using an aluminium-resorcin blue complex where Beer-Lambert law is followed in the fluoride concentration range of 0.0 to 1.0 mg·L⁻¹. scirp.orgscirp.org The molar absorptivity at 502 nm is reported as 6.45 × 10³ L·mol⁻¹·cm⁻¹. scirp.orgresearchgate.net Another study utilized a Zirconium-Resorcin blue complex for fluoride determination, with measurements taken at 624 nm. worldwidejournals.com

| Parameter | Value (Aluminium-Resorcin blue Method) | Source(s) |

|---|---|---|

| Principle | Bleaching of the colored metal complex by fluoride | scirp.orgworldwidejournals.com |

| Wavelength (λmax) | 502 nm | scirp.orgresearchgate.net |

| Linear Range | 0.0 - 1.0 mg·L⁻¹ | scirp.org |

| Molar Absorptivity | 6.45 × 10³ L·mol⁻¹·cm⁻¹ | scirp.orgresearchgate.net |

| Detection Limit | 0.07 mg·L⁻¹ | scirp.orgresearchgate.net |

| Quantitation Limit | 0.2 mg·L⁻¹ | scirp.orgresearchgate.net |

Formaldehyde (B43269): Colorimetric sensors for formaldehyde have been developed using resorcinol (B1680541), the precursor to this compound. mdpi.comresearchgate.net One approach involves functionalizing gold nanoparticles with resorcinol. mdpi.com In the presence of formaldehyde, a condensation reaction occurs between the resorcinol moieties on adjacent nanoparticles, causing the nanoparticles to aggregate. mdpi.com This aggregation leads to a distinct color change from red to blue, which can be observed visually and quantified using a UV-vis spectrophotometer, with a new absorption peak appearing around 645 nm. mdpi.com This principle has been applied to detect formaldehyde in both aqueous solutions and gas phases, with a reported detection limit of 0.5 ppm in solution. researchgate.net

The reactivity of this compound and its precursors has enabled their use in designing various sensing platforms. nih.govbeilstein-journals.org Optical sensors for polar solvents have been fabricated using self-assembled resorcinol-formaldehyde (RF) hollow spheres, which form photonic crystals. nih.gov The detection mechanism relies on visually observing the time it takes for solvents to diffuse into the spheres, causing a color change that can be monitored by a digital camera. nih.gov

In the realm of electrochemical sensors, which measure changes in electrical properties, conducting dyes and polymers are often used to modify electrodes to enhance their sensitivity and selectivity. nih.govnih.gov While this compound itself is noted as non-reactive in some redox systems, its precursor, resorcinol, is electrochemically active and widely studied for sensor development. researchgate.net For instance, gold nanoparticles functionalized with resorcinol create a colorimetric sensing platform for formaldehyde, which bridges the gap between optical and material-based sensing. mdpi.comresearchgate.net

Quantification of Specific Analytes (e.g., Fluoride, Formaldehyde)

Electrochemical Investigation of this compound Reactivity

The electrochemical behavior of this compound and its parent compound, resorcinol, has been a subject of research to understand their reaction mechanisms and to develop new analytical devices.

The electrochemical oxidation of resorcinol, the fundamental building block of this compound, has been extensively studied using techniques like cyclic voltammetry. rsc.orgresearchgate.net Research shows that the oxidation of resorcinol is an electrochemically irreversible process across a wide pH range. rsc.orgresearchgate.net At a pH below its first acid dissociation constant (pKa1), the resorcinol molecule undergoes a one-proton, one-electron (1H⁺, 1e⁻) oxidation to form a radical. rsc.orgresearchgate.net At a pH above its second dissociation constant (pKa2), the process involves a single electron (1e⁻) transfer, also forming a radical. rsc.orgresearchgate.net

These highly reactive radicals readily undergo subsequent chemical reactions, such as dimerization or polymerization, leading to the formation of products that deposit on the electrode surface. rsc.orgresearchgate.net This deposition, often referred to as electrode fouling, is a characteristic feature of resorcinol's electrochemical oxidation. researchgate.net The irreversibility of the reaction is evidenced by the absence of a corresponding reduction peak in cyclic voltammograms, even at low scan rates. iieta.org

The electrochemical properties of resorcinol have been exploited in the development of sensitive and selective sensors. rsc.orgresearchgate.net Modified electrodes are often fabricated to enhance the electrochemical response and overcome challenges like electrode fouling. For example, a glassy carbon electrode modified with a composite of gold nanoparticles and carbon nanotubes was shown to enhance the oxidation peak current of resorcinol by about 10 times compared to a bare electrode. iieta.org In that study, the oxidation process was found to be diffusion-controlled. iieta.org

Such sensors have been developed for the detection of resorcinol in various samples. nih.govrsc.org One study demonstrated a sensor capable of detecting resorcinol in low ionic strength samples with a detection limit of 0.03 µM. rsc.orgresearchgate.net The development of these sensors often involves optimizing parameters such as pH, as the peak potential of resorcinol oxidation shifts with changing proton concentration, indicating direct involvement of protons in the reaction. iieta.org These platforms are part of a broader effort to create cost-effective and rapid analytical tools for detecting phenolic compounds in environmental and biological samples. researchgate.netnih.gov

Studies of Oxidation and Reduction Processes

Integration into Automated Analytical Systems (e.g., Flow Injection Analysis)

The integration of resorcinol-based chromogenic reagents into automated analytical systems, particularly Flow Injection Analysis (FIA), has marked a significant advancement in rapid and efficient chemical analysis. These systems leverage the precise control of sample and reagent mixing in a continuous stream to achieve high throughput and reproducibility. A prominent derivative of resorcinol, 4-(2-pyridylazo)resorcinol (B72590) (PAR), has been extensively utilized in FIA for the spectrophotometric determination of various metal ions due to its ability to form distinctly colored complexes. thaiscience.infoimedpub.comthaiscience.info

Flow Injection Analysis is an automated technique where a sample is injected into a continuously flowing carrier stream. wikipedia.org This sample then merges with reagent streams, initiating a chemical reaction that results in a product detectable by spectrophotometry or other means. wikipedia.orgscirp.org The transient signal produced is proportional to the analyte's concentration. This methodology is prized for its minimal reagent consumption, high sampling frequency, and the ease of automation. thaiscience.infolibretexts.org

Detailed Research Findings

Research has demonstrated the versatility of PAR in FIA systems for determining a range of metal ions in diverse matrices. The selectivity of PAR is often enhanced by controlling the pH of the reaction medium. imedpub.com

One notable application is the determination of Zinc (Zn(II)). An FIA method has been developed that employs on-line preconcentration of Zn(II) onto an Amberlite XAD-4 or XAD-7 resin column. The zinc ions are subsequently eluted and react with PAR in a buffer solution at pH 11, with the resulting complex being measured at 492 nm. thaiscience.info This method has been successfully applied to water samples. thaiscience.info In a similar vein, a reverse flow injection analysis (rFIA) method has been established for determining Manganese (Mn(II)) in natural waters. This technique involves the reaction of Mn(II) with PAR at pH 11, with spectrophotometric monitoring at 495 nm. thaiscience.info

Stopped-flow injection analysis, a variation of FIA, has been employed to study the kinetics of complex formation between PAR and ions like UO₂²⁺ and Cu²⁺. imedpub.com These studies reveal that the stability and formation of the metal-PAR complexes are strongly influenced by pH, and that FIA can be effectively carried out at lower pH values compared to standard spectrophotometric methods. imedpub.com

Furthermore, FIA systems using PAR have been developed for the determination of lead (Pb(II)) in aqueous samples, incorporating an on-line preconcentration step on an Amberlite XAD-7 resin. The Pb(II)-PAR complex is measured at 523 nm in a pH 9 buffer. The integration of such preconcentration steps significantly enhances the sensitivity and allows for the determination of trace level concentrations.

The tables below summarize key findings from various research studies that have integrated PAR into automated analytical systems.

Table 1: Flow Injection Analysis Methods Using 4-(2-Pyridylazo)resorcinol (PAR)

| Analyte | Matrix | Reagent/System | Detection Wavelength | Key Findings | Reference |

|---|---|---|---|---|---|

| Zn(II) | Water Samples | PAR with on-line preconcentration on Amberlite XAD-4/XAD-7 resin | 492 nm | Linear range: 0.50-2.00 mg L⁻¹; Eluent: 0.02 M HCl (XAD-4), 0.01 M HCl (XAD-7). | thaiscience.info |

| Mn(II) | Natural Water | Reverse FIA with PAR | 495 nm | Linear range: 0.05-1.0 mg L⁻¹; Detection limit: 0.034 mg L⁻¹; Sampling frequency: 180 h⁻¹. | thaiscience.info |

| Pb(II) | Aqueous Samples | PAR with on-line preconcentration on Amberlite XAD-7 resin | 523 nm | Linear range: 0.05-0.90 mg L⁻¹; Detection limit: 11 µg L⁻¹; Sampling frequency: 12 h⁻¹. | |

| Zn(II) | Alloys, Lithium Chloride | PAR with PIF-coated column (Aliquat 336) | Not Specified | Detection limit (FIA): 0.017 mg/L. | nih.gov |

Table 2: Performance Characteristics of PAR-Based FIA Methods

| Parameter | Zn(II) Determination thaiscience.info | Mn(II) Determination thaiscience.info | Pb(II) Determination |

|---|---|---|---|

| Linear Range | 0.50-2.00 mg L⁻¹ | 0.05-1.0 mg L⁻¹ | 0.05-0.90 mg L⁻¹ |

| Detection Limit | Not specified | 0.034 mg L⁻¹ | 11 µg L⁻¹ |

| Relative Standard Deviation (RSD) | Not specified | 0.8% | 2.4% |

| Sample Throughput | Not specified | 180 h⁻¹ | 12 h⁻¹ |

| pH | 11 | 11 | 9 |

While PAR is a prominent resorcinol derivative in FIA, other related compounds and complexes have also been explored in automated or semi-automated spectrophotometric methods. For instance, an aluminium-resorcin blue complex has been utilized for the determination of fluoride in groundwater. scirp.orgscirp.org This method is based on the displacement of the resorcin blue ligand by fluoride ions, leading to a measurable color change. scirp.org Although this specific application was developed as a batch method, it highlights the potential for other resorcinol-based complexes in analytical chemistry. scirp.orgscirp.org Another related compound, Resazurin (B115843), has been used in stopped-flow injection systems for the catalytic determination of Cu(II) and Ni(II). conicet.gov.ar

The integration of these resorcinol-based reagents into automated systems like FIA offers significant advantages, including increased sample throughput, enhanced reproducibility, and reduced waste generation, making them valuable tools in modern analytical chemistry. thaiscience.infowikipedia.org

Applications of Resorcine Blue in Biological and Histological Research Methodologies

Mechanistic Studies of Dye-Biomolecule Interactions

The interaction between Resorcine blue and biomolecules is a subject of chemical investigation. The staining process is not merely physical absorption but involves specific chemical bonds.

In the Weigert's resorcin-fuchsin method, the staining principle relies on the formation of a complex chemical entity. Basic fuchsin, resorcin, and an iron salt (ferric chloride) react to form an iron-resorcin lake, which is the active staining agent. utah.edu It is this larger complex, not simply this compound, that binds to the elastic fibers. The mechanism is believed to be hydrogen bonding between the dye complex and the elastin (B1584352) protein chains. ihcworld.com The ferric ion forms a dye lake with the aminotriarylmethane dyes in the mixture, and this complex is thought to possess cationic dye properties. ihcworld.com

The interaction with polysaccharides like callose is based on the dye's molecular structure. The potential for hydrogen bonding, created by polar covalent bonds within the dye molecule, allows it to interact with the hydroxyl groups present in the glucan chains of callose. researchgate.netresearchgate.net

Utilization in Biochemical Assays for Research Purposes (e.g., Protein Gels)

While this compound is a staple in histology, its use in biochemical assays like protein gel electrophoresis is not well-documented. General research mentions its utility in protein assays, but specific protocols are scarce. smolecule.com Standard laboratory practice for visualizing proteins in polyacrylamide gels typically employs other dyes, such as Coomassie Brilliant Blue. mdpi.com

It is important to distinguish this compound from other resorcinol (B1680541) derivatives. For instance, 4-(2-pyridylazo)-resorcinol (PAR), a different resorcinol-based compound, has been used in research to detect zinc ions complexed with proteins in gels. mdpi.com However, this is a distinct application involving a different molecule and mechanism.

Advanced Imaging Techniques Utilizing this compound Fluorescence (if applicable as a research tool)

This compound is primarily used as a colorimetric stain for bright-field microscopy. oup.com The current body of research does not indicate its use as a fluorescent probe in advanced imaging techniques. When fluorescence is required for similar applications, other dyes are typically chosen. For example, Aniline Blue is the preferred fluorochrome for staining callose, which fluoresces yellow-green under UV light. oup.com this compound is often cited as the alternative for when a fluorescence microscope is not available. oup.com

Research into fluorescent molecules has explored derivatives of resorcinol. For example, nitrogen-doped carbon dots (CDs) with high quantum yields for blue and orange fluorescence have been synthesized using resorcinol as a carbon source. nih.gov Additionally, fluorescent films have been developed based on the coupling reaction between dopamine (B1211576) and a bis-resorcinol derivative. mdpi.com However, these applications involve chemically modifying resorcinol to create new fluorescent compounds, rather than using the inherent properties of the this compound dye itself.

Synthesis and Characterization of Resorcine Blue Derivatives and Analogues

Design and Synthesis of Modified Resorcine Blue Structures

The synthesis of modified "this compound" structures, often involving its reduced and more fluorescent form, resorufin (B1680543), is a significant area of research. These modifications aim to enhance the molecule's properties for various applications. A common approach involves electrophilic fluorination. For instance, direct fluorination of resazurin (B115843), a precursor to resorufin, with diluted [F18]-F2 gas under acidic conditions yields mono-, di-, and trifluorinated derivatives. nih.gov This reaction typically occurs at the ortho-positions relative to the hydroxyl group. mdpi.com The fluorination of resorufin itself has also been achieved using a similar method in trifluoroacetic acid, resulting in a mixture of 4-monofluororesorufin (4-MFRR) and 2-monofluororesorufin (2-MFRR), along with trace amounts of difluororesorufin (DFRR). nih.gov

Another synthetic strategy involves the regioselective difluoromethanesulfonylation or triflylation of resorufin derivatives, providing access to 2-difluoromethane sulfonylated or triflylated products in good yields. acs.org The introduction of a difluoromethane (B1196922) sulfonyl group has been shown to increase the solubility of the chromophore. acs.org Furthermore, resorcinol (B1680541) derivatives, the foundational structures of this compound, have been synthesized with various functional groups. For example, twelve distinct resorcinol derivatives were created through esterification, linking L-ascorb-6-yl, ethyl, and glyceryl groups via alkyl chains of varying lengths to the 4-position of the resorcinol ring. mdpi.comresearchgate.net The synthesis of a novel pyrrole (B145914) derivative labeled with a resorufin substituent, 3-(N-pyrrolyl)propyl resorufin (Py-Res), has also been reported. nih.gov

The synthesis process for some derivatives can be quite specific. For example, the synthesis of (E)-3-[2,4-Bis(benzyloxy)phenyl] acrylic acid starts with 2,4-bis(benzyloxy)benzaldehyde (B176367) and malonic acid in pyridine (B92270) with piperidine, heated to 80°C. mdpi.com General procedures for creating other derivatives involve reacting a resorcinol precursor in ethanol (B145695) with concentrated H2SO4 at 80°C. mdpi.com Additionally, C12-resazurin, a derivative with a hydrophobic twelve-carbon tail, has been identified as a useful compound that is better retained within cells compared to the parent molecule. researchgate.net

Table 1: Synthesis of Fluorinated Resorufin Derivatives

| Precursor | Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Resazurin | [F18]-F2 gas | Acidic | Mono-, di-, and trifluorinated derivatives | Not specified | nih.gov |

| Resorufin | 0.1% fluorine gas | Trifluoroacetic acid | 4-monofluororesorufin (4-MFRR) | 6% | nih.gov |

| Resorufin | 0.1% fluorine gas | Trifluoroacetic acid | 2-monofluororesorufin (2-MFRR) | 4% | nih.gov |

| Resorufin | 0.1% fluorine gas | Trifluoroacetic acid | Difluororesorufin (DFRR) | 0.3-0.5% | nih.gov |

Comparative Studies of Structure-Function Relationships in Derivatives

The relationship between the structure of this compound derivatives and their function is a critical area of study, with modifications to the core structure leading to significant changes in their physicochemical properties.

The introduction of fluorine atoms into the resazurin structure, for example, leads to a decrease in the pKa values and a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.gov A theoretical analysis of fluorinated resazurin and resorufin derivatives provides further insight. For monofluorinated resorufin compounds (1-MFRR, 2-MFRR, and 4-MFRR), the calculated frontier molecular orbital energies correlate with the observed shifts in their fluorescence spectra. mdpi.com The installation of a difluoromethane sulfonyl group not only increases the solubility of the resorufin chromophore but also expands its Stokes shift, which is the difference between the maximum absorption and emission wavelengths. acs.org

In a study of thiazolyl resorcinols as inhibitors of human tyrosinase, it was found that both the resorcinol moiety and the thiazole (B1198619) ring are essential for efficient inhibition. mdpi.com The substituents at the 2-amino group of the thiazole ring further modulate the inhibitory activity based on their size and polarity. mdpi.com This highlights how even subtle changes to the periphery of the molecule can have a significant impact on its biological function.

Computational studies on a novel resorufin-bearing pyrrole derivative, Py-Res, have shown that its emission mechanism can involve either the formation of locally excited states or intramolecular charge transfer, depending on the polarity of the solvent. nih.gov This demonstrates the influence of the molecular environment on the photophysical behavior of these derivatives. Furthermore, research on resorcinol-based inhibitors has revealed that substitutions at the 2'-position can lead to improved selectivity for specific protein targets. nih.gov

Table 2: Structure-Function Effects in Resorufin Derivatives

| Modification | Property Affected | Observation | Reference |

|---|---|---|---|

| Fluorination of Resazurin | pKa, Absorption Maxima | Decreased pKa, Bathochromic shift | nih.gov |

| Monofluorination of Resorufin | Fluorescence Spectra | Shifts correlate with frontier molecular orbital energies | mdpi.com |

| Difluoromethane Sulfonylation | Solubility, Stokes Shift | Increased solubility, Expanded Stokes shift | acs.org |

| Thiazolyl and Resorcinol Moieties | Enzyme Inhibition | Both are essential for potent inhibition of human tyrosinase | mdpi.com |

| Pyrrole Substitution (Py-Res) | Emission Mechanism | Dependent on solvent polarity (locally excited states vs. intramolecular charge transfer) | nih.gov |

Development of Resorcinarene-Based Systems for Supramolecular Chemistry

Resorcinarenes, which are macrocyclic compounds synthesized from the condensation of resorcinol and an aldehyde, are fundamental building blocks in supramolecular chemistry. mdpi.comresearchgate.net Their unique bowl-shaped cavity and the ease with which they can be functionalized make them ideal scaffolds for creating complex, self-assembled architectures. mdpi.comresearchgate.net These systems are capable of encapsulating guest molecules and have applications in catalysis, materials science, and molecular recognition. mdpi.comd-nb.info

The development of resorcinarene-based systems has progressed through distinct phases, focusing on synthesis, molecular recognition, and supramolecular assembly. mdpi.com A variety of synthetic techniques have been developed to functionalize these cavitands, allowing for the fine-tuning of their properties to study the principles of host-guest chemistry. mdpi.com Resorcinarenes can self-assemble through various non-covalent interactions, including hydrogen bonding, to form larger structures like capsules and tubes. researchgate.netresearchgate.net For instance, C-alkyl resorcin nih.govarenes are known to self-assemble in nonpolar solvents to form hydrogen-bonded capsules. nih.gov

Host-Guest Interaction Studies with Resorcinarenes

The electron-rich interior cavity of resorcinarenes is a key feature that allows them to bind a wide range of guest molecules through non-covalent interactions such as π-π stacking, cation-π, and C-H-π interactions. d-nb.info The study of these host-guest complexes is a central theme in resorcinarene (B1253557) chemistry.

For example, C-ethyl-2-methylresorcinarene forms 1:1 in-cavity complexes with various aromatic N,N'-dioxides. d-nb.info The affinity of the host for these guests varies depending on the structure of the guest molecule, with factors like C-H activation by N-O groups and the flexibility of the guest playing a role. d-nb.info 1H NMR competition experiments are a common technique used to study these host-guest complexations and determine relative guest affinities in solution. d-nb.info

The encapsulation of guests can also influence the conformation of the resorcinarene host. In the solid state, the interaction between 1,3-bis(4-pyridyl)propane N,N'-dioxide and its resorcinarene host stabilizes an otherwise unfavorable anti-gauche conformation of the guest. d-nb.info The inclusion of small solvent molecules like methanol (B129727) and acetonitrile (B52724) can also affect the geometry of the resorcinarene cavity. beilstein-journals.org In some cases, the resorcinarene must deform to accommodate smaller guests and maximize host-guest contacts. beilstein-journals.org

Self-Assembly Mechanisms of Resorcinarene Structures

The self-assembly of resorcinarenes into larger, well-defined structures is driven by a combination of non-covalent interactions. Hydrogen bonding between the hydroxyl groups on the upper rim of the resorcinarene is a primary driving force. d-nb.infomissouristate.edu These interactions can lead to the formation of intricate three-dimensional hydrogen-bonded networks. missouristate.edu

One fascinating example is the self-assembly of C-methyl calix nih.govresorcinarene with 1,2-bis(5'-pyrimidyl)ethene, which forms two different three-dimensional networks. missouristate.edu One of these structures features ligand-bridged resorcinarenes in a "chain-link" capsule motif, while the other consists of linear ribbons of resorcinarenes interlocked by complex hydrogen-bonding patterns that also involve solvent molecules. missouristate.edu

The self-assembly process can also be influenced by the presence of other molecules or ions. For instance, the interaction of C-alkyl resorcin nih.govarenes with anions can lead to the formation of large, closed-shell capsules. nih.gov In nonpolar solvents like benzene (B151609), the addition of certain salts can significantly increase the solubility of the resorcinarenes, indicating the formation of these closed-shell structures where the polar hydroxyl groups are engaged in interactions with the anions. nih.gov Furthermore, resorcinarene derivatives can be used to stabilize gold nanoparticles, which can then self-assemble into monolayer films at solvent interfaces. tandfonline.comresearchgate.net The degree of order in these nanoparticle arrays is dependent on the chemical nature of the resorcinarene headgroup and the presence of electrolytes, highlighting the critical role of surface charge in the self-assembly process. tandfonline.comresearchgate.net Interestingly, C-undecylcalix nih.govresorcinarene has been found to form an octameric self-assembly in toluene, which resembles a reverse micelle, rather than the expected hexameric capsule. acs.org

Functionalization and Immobilization of this compound onto Substrates

The functionalization and immobilization of this compound and its derivatives, particularly resorufin, onto various substrates is a key strategy for developing biosensors and other analytical devices. This process often involves chemical modification of the resorufin molecule to enable its attachment to a surface.

One approach is to synthesize a carboxylated derivative, such as 4-carboxyresazurin (CRz), which can then be used for further conjugation. nih.gov This allows for the immobilization of the redox-labile probe via bio-orthogonal click reactions. nih.gov Such surface-immobilized probes can be integrated into microfluidic devices for applications like quantifying lactate (B86563) production from single cells. nih.gov

Another method involves the use of photo-reactive crosslinkers. For example, ATFB-SE, which has an azido (B1232118) group, can be bonded to a polystyrene surface upon UV irradiation. mrs-j.org The succinimidyl ester group of ATFB-SE can then react with an amino group on a protein like horseradish peroxidase (HRP), effectively immobilizing the enzyme on the surface. mrs-j.org The activity of the immobilized HRP can be monitored using a fluorogenic substrate that produces resorufin.

Peptide-modified surfaces have also been employed for enzyme immobilization. plos.orgplos.org In this method, peptides are conjugated to a surface, and an enzyme can then be specifically bound to these peptides. plos.orgplos.org The activity of the immobilized enzyme, such as β-Galactosidase, can be assayed using a resorufin-based substrate like Resorufin β-D-galactopyranoside. plos.orgplos.org This approach allows for controlled orientation and potentially optimized activity of the immobilized enzyme. plos.org Similarly, β-glucosidase has been covalently tethered to a self-assembled monolayer surface using cysteine-maleimide chemistry, and its activity was measured using a fluorogenic resorufin substrate. nih.gov

Emerging Research Avenues and Future Perspectives for Resorcine Blue

Interdisciplinary Research Integrating Resorcine Blue Chemistry

Recent scientific interest in this compound has moved beyond its classical applications into the interdisciplinary field of biochemistry, particularly in the study of neurodegenerative diseases. Research has focused on the interaction of small molecules with proteins involved in amyloid fibril formation, a pathological hallmark of diseases like Alzheimer's.

Detailed Research Findings:

Inhibition of Amyloid Fibril Formation: Studies have investigated this compound (lacmoid) as a potential inhibitor of amyloid aggregation. Research on Hen Egg White Lysozyme (HEWL), a model protein for studying amyloidogenesis, suggested that lacmoid can inhibit the formation of amyloid fibrils at equimolar concentrations. smith.edu

Interaction with Aggregation-Prone Proteins: Further research has explored the interaction of lacmoid with peptides like amyloid-β (Aβ) and α-synuclein, which are central to Alzheimer's and Parkinson's disease, respectively. Using techniques like NMR spectroscopy, studies have shown that lacmoid engages in dynamic exchange with these peptides, forming co-aggregates. nih.gov This interaction is believed to kinetically modulate the aggregation process. nih.gov Specifically, lacmoid was found to interact with amino acid regions on α-synuclein that are critical for fibrillation. acs.org

This line of inquiry positions this compound and its derivatives as interesting candidates for therapeutic agents in neurodegenerative disorders, representing a significant shift from its traditional role in analytical chemistry.

Challenges and Opportunities in this compound Research

Despite its potential, research into this compound faces several challenges that also present opportunities for innovation.

Challenges:

Limited Scope of Research: The primary challenge is the narrow focus of current research, which is largely confined to its indicator properties and a niche role in amyloid studies. There is a significant lack of investigation into its broader material science or photochemical potential.

Synthesis and Derivatization: While the parent compound is straightforward to synthesize, creating a diverse library of derivatives with tailored properties for new applications remains a hurdle. researchgate.net

Toxicity and Environmental Impact: Like many synthetic dyes and their precursors, the potential toxicity and environmental impact of this compound and its byproducts require careful consideration, which may limit its applications, particularly in the biomedical field. researchgate.net

Opportunities:

Development of Novel Sensors: The pH-responsive chromic properties of this compound could be harnessed to develop advanced chemical sensors. By modifying its structure, it may be possible to create sensors for specific ions, molecules, or environmental conditions beyond pH.

Expansion in Biomedical Research: The demonstrated interaction with amyloid proteins opens the door for its use as a molecular probe or a scaffold for designing new therapeutic inhibitors. smith.eduacs.org

Photochemical Applications: The conjugated structure of this compound suggests it may possess interesting photophysical properties. Exploring these could lead to applications in areas like photodynamic therapy or as a photosensitizer, though this remains a largely unexplored field.

Advanced Materials Science Applications (e.g., Nanocomposites, Deep Eutectic Solvents)

The application of this compound in advanced materials science, such as in the formation of nanocomposites or its use with deep eutectic solvents (DES), is not a focus of current research literature. These research areas are, however, prominent for the precursor molecule, resorcinol (B1680541), especially in the context of its polymerization with formaldehyde (B43269).

Nanocomposites: Research into nanocomposites typically involves resorcinol-formaldehyde (RF) resins. For instance, amino-functionalized silica (B1680970)@resorcinol–formaldehyde (NH2-SiO2@RF) nanocomposites have been synthesized for the removal of heavy metals like Cr(VI) from aqueous solutions. iedconline.org Other studies have focused on creating carbon-based nanocomposites by pyrolyzing RF resins modified with metal oxides for catalytic and adsorption applications. researchgate.net Similarly, Prussian blue has been used to create a nanocomposite with polyaniline for the electrochemical detection of resorcinol and its isomers. nih.gov

Deep Eutectic Solvents (DES): The use of deep eutectic solvents is a significant area of research for resorcinol-based polymers, but not the this compound dye. DESs are used as green solvents and templating agents for the polycondensation of resorcinol and formaldehyde to create hierarchical porous carbon monoliths. mdpi.comresearchgate.net In some cases, resorcinol itself acts as a hydrogen-bond donor component of the DES, making it both a reactant and part of the solvent system. mdpi.comresearchgate.net This approach allows for high carbon conversion rates and tailored pore structures in the final carbon materials. researchgate.net

Computational Predictions for Novel this compound Architectures and Functions

Computational modeling is a powerful tool in modern chemistry, but its application directly to the this compound molecule is not widely reported. Instead, computational studies in the resorcinol family are heavily focused on predicting the structure and properties of resorcinol-formaldehyde (RF) polymers and resorcinarene (B1253557) macrocycles.

Modeling of RF Gels: Lattice-based mean-field theory and kinetic Monte Carlo simulations are used to model the formation of RF gels. researchgate.net These computational models help researchers understand how synthesis parameters, such as catalyst concentration and solids content, influence the final porous structure of the material, which is crucial for applications like adsorption and catalysis. researchgate.netnih.gov